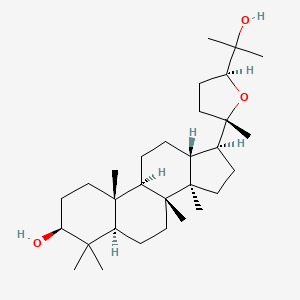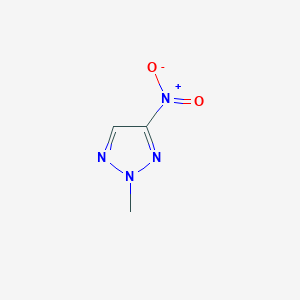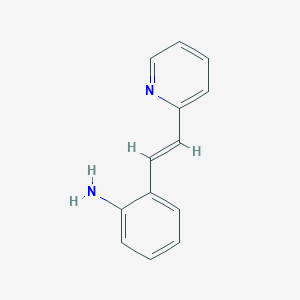
3-Epicabraleadiol
Vue d'ensemble
Description
3-Epicabraleadiol is a triterpenoid compound isolated from the nonsaponifiable lipid (NSL) of the seed oil of the camellia plant (Camellia japonica L.; Theaceae). Its chemical structure has been established as (20S)-3β-hydroxy-25,26,27-trisnordammaran-24,20-olide . This compound belongs to the class of natural products known as triterpenoids.
Applications De Recherche Scientifique
Triterpenoid Saponin Biosynthesis
3-Epicabraleadiol: plays a crucial role in the biosynthesis of triterpenoid saponins. It is produced by the enzyme CpalOSC6, which catalyzes the transformation of 2,3;22,23-dioxidosqualene into 3-epicabraleadiol . This process is vital for the formation of compounds that exhibit pharmaceutical effects, such as preventing hypertension, hyperlipidemia, and diabetes.
Flavonoid Glycoside Production
In the realm of flavonoid glycoside production, 3-Epicabraleadiol serves as a precursor. The downstream processing involves uridine diphosphate (UDP)-glycosyltransferases, which catalyze the glycosylation of flavonoids . This pathway is significant for creating compounds used in traditional Chinese medicine.
Antiviral Activity
Research has indicated that 3-Epicabraleadiol and its derivatives exhibit inhibitory effects on the Epstein–Barr virus activation . This suggests potential applications in developing antiviral therapies, particularly in targeting viruses that are implicated in various cancers and other diseases.
Mécanisme D'action
Target of Action
3-Epicabraleadiol is a triterpenoid isolated from the nonsaponifiable lipid (NSL) of the seed oil of the camellia (Camellia japonica L.; Theaceae) . The primary target of 3-Epicabraleadiol is the Epstein–Barr virus early antigen (EBV-EA) . This antigen is a component of the Epstein-Barr virus, which is known to cause infectious mononucleosis and is associated with certain types of cancer .
Mode of Action
It has been shown to have inhibitory effects on the induction of the epstein–barr virus early antigen (ebv-ea) by 12-o-tetradecanoylphorbol-13-acetate (tpa) in raji cells . This suggests that 3-Epicabraleadiol may interact with the EBV-EA or its associated biochemical pathways to inhibit its activation .
Biochemical Pathways
Given its inhibitory effects on the induction of ebv-ea, it is likely that it affects the pathways associated with the activation of this antigen
Result of Action
The molecular and cellular effects of 3-Epicabraleadiol’s action primarily involve the inhibition of EBV-EA induction . This suggests that 3-Epicabraleadiol may have potential antiviral or anticancer effects, given the role of EBV in various diseases . .
Propriétés
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNSDSKUAGBOI-VVGBCXFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21575463 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential therapeutic benefit of 3-epicabraleadiol?
A1: Research suggests that 3-epicabraleadiol, isolated from sources like Camellia oil [], demonstrates inhibitory effects on Epstein-Barr virus (EBV) activation. While it showed less potency compared to other triterpenoids like dammarenediol II in the same study, its presence alongside other bioactive compounds in natural extracts could contribute to an overall beneficial effect [].
Q2: Is 3-epicabraleadiol found in other plant sources besides Camellia oil?
A2: Yes, while initially identified in Camellia oil [], 3-epicabraleadiol has also been isolated from the Garcinia xanthochymus plant []. This finding suggests a broader distribution of this triterpenoid in the plant kingdom and opens possibilities for further investigation of its presence and potential bioactivities in other species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)
